Methyl 4-(1-aminocyclopropyl)benzoate
Overview
Description
Methyl 4-(1-aminocyclopropyl)benzoate is a synthetic organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects.
Preparation Methods
The synthesis of Methyl 4-(1-aminocyclopropyl)benzoate involves several steps. One method includes the use of hydrogen chloride in ethyl acetate. The reaction conditions can vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(1-aminocyclopropyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(1-aminocyclopropyl)benzoate has several scientific research applications:
Psychiatric Treatment: As part of sodium benzoate, it has been studied for its potential in psychiatric treatment.
Material Science: Derivatives of this compound have been explored as photoinitiators in material science.
Mechanism of Action
The mechanism of action of Methyl 4-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets and pathways. In psychiatric treatment, it works by inhibiting d-amino acid oxidase, which leads to improvements in symptoms and neurocognition in patients with chronic schizophrenia. In material science, its derivatives act as photoinitiators, initiating polymerization reactions upon exposure to light.
Comparison with Similar Compounds
Methyl 4-(1-aminocyclopropyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-cyanobenzoate: This compound has a similar structure but contains a cyano group instead of an aminocyclopropyl group.
Methyl 4-(1-aminocyclopropyl)anisole: This compound has a similar structure but contains a methoxy group instead of a benzoate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(1-aminocyclopropyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQWXLIAYMPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006037-03-1 | |
Record name | Methyl 4-(1-aminocyclopropyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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